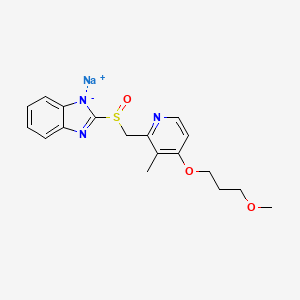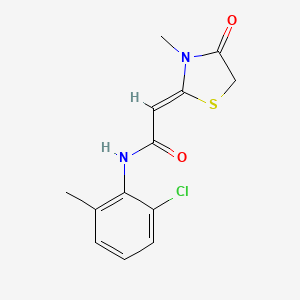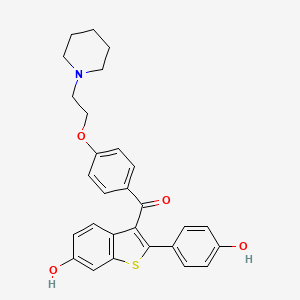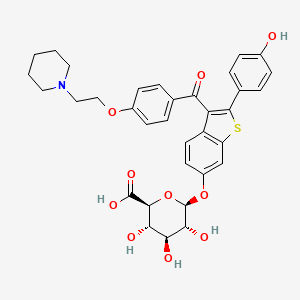![molecular formula C25H20N4O3 B1678849 6-氨基-4-(2,5-二甲氧基苯基)-3-(萘-2-基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈 CAS No. 361185-42-4](/img/structure/B1678849.png)
6-氨基-4-(2,5-二甲氧基苯基)-3-(萘-2-基)-1,4-二氢吡喃并[2,3-c]吡唑-5-腈
描述
RBC8 is a small molecule inhibitor of the Ras-like GTPases RalA and RalB that prevents binding of the GTPase to the Ral-binding protein. RBC8 has been shown to prevent Ral-mediated spreading of murine embryonic fibroblasts, block anchorage-independent growth of H2122 and H358 lung cancer cell lines (IC50s = 3.5 and 3.4 µM, respectively), and inhibit the growth of H2122 lung cancer xenografts in mice (50 mg/kg i.p.).
RBC8 is a RalA and RalB GTPase inhibitor (EC50 ~3.5 μM). RBC8 suppresses growth of xenograft tumors in mice. e Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics.
科学研究应用
Application in Cellular Biology: Platelet Function Study
Summary of the Application
RBC8, also known as the Ral GTPase inhibitor, has been used in studies investigating the function of Rals in human and mouse platelets . The Ral GTPases, RalA and RalB, are known for their regulatory roles in exocytosis .
Methods of Application
Initial studies confirmed that RBC8 could effectively inhibit Ral GTPase activation, with an IC50 of 2.2μM and 2.3μM for RalA and RalB, respectively . The compound was used in functional studies involving human platelets .
Results or Outcomes
The use of RBC8 revealed significant, dose-dependent inhibition of platelet aggregation, secretion (α- and dense granule), integrin activation, and thrombus formation . However, α-granule release of platelet factor 4, Ca2+ signaling, or phosphatidylserine exposure were unaltered . This suggests that while RBC8 is useful as a Ral inhibitor in platelets, it may also have off-target effects in the same concentration range as for Ral inhibition .
Application in Cancer Research: Inhibition of Tumor Growth
Summary of the Application
RBC8 has been shown to have potential applications in cancer research, specifically in the inhibition of tumor growth . It has been used in studies investigating the growth of various types of cancer cells, including chronic myelogenous leukemia, gastric cancer cells, and hepatocellular carcinoma .
Methods of Application
In these studies, RBC8 was applied to the cancer cells and the effects on cell growth were observed . The specific methods of application, such as the concentration of RBC8 used and the duration of treatment, may vary depending on the type of cancer cell being studied .
Results or Outcomes
The use of RBC8 resulted in a reduction in the growth of the cancer cells . In addition, RBC8 and BQU57 have both been observed to inhibit lung cancer growth and bladder cancer in soft agar and in vivo . These results suggest that RBC8 could potentially be used as a therapeutic agent in the treatment of these types of cancer .
Application in Embryonic Development: Growth of Murine Embryonic Fibroblasts
Summary of the Application
RBC8 has been used in studies investigating the growth of murine embryonic fibroblasts (MEFs) . MEFs are often used as a model system to study various biological processes, including cell growth and differentiation .
Methods of Application
In these studies, RBC8 was applied to the MEFs and the effects on cell growth were observed . The specific methods of application, such as the concentration of RBC8 used and the duration of treatment, may vary depending on the specific experimental setup .
Results or Outcomes
The use of RBC8 resulted in a reduction in the growth of the MEFs . This suggests that RBC8 could potentially be used to modulate cell growth in this system . However, further studies are needed to fully understand the mechanisms of action of RBC8 in this context .
属性
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQBVUFKIKYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



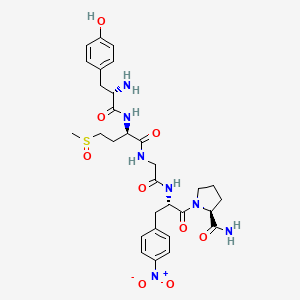
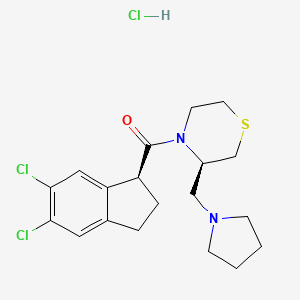
![(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide](/img/structure/B1678774.png)
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
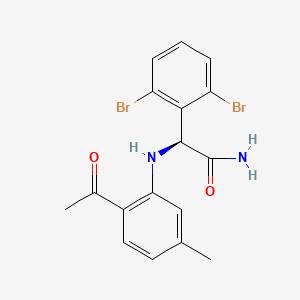
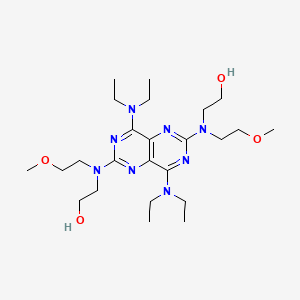
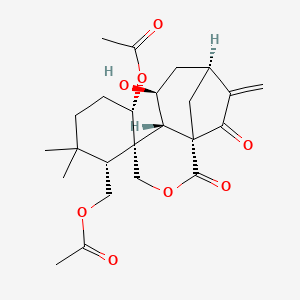
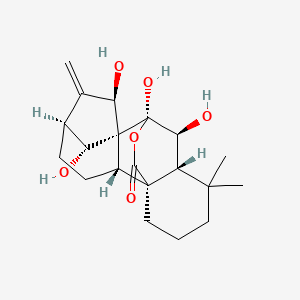
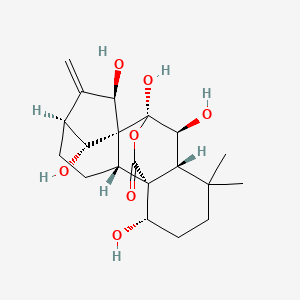
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)
